molecular formula C20H13F3N2 B11225360 N-[3-(trifluoromethyl)phenyl]acridin-9-amine

N-[3-(trifluoromethyl)phenyl]acridin-9-amine

Cat. No.: B11225360
M. Wt: 338.3 g/mol
InChI Key: HIRXKQUEQXKPCJ-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity.

Properties

Molecular Formula

C20H13F3N2

Molecular Weight

338.3 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]acridin-9-amine

InChI

InChI=1S/C20H13F3N2/c21-20(22,23)13-6-5-7-14(12-13)24-19-15-8-1-3-10-17(15)25-18-11-4-2-9-16(18)19/h1-12H,(H,24,25)

InChI Key

HIRXKQUEQXKPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]acridin-9-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid, which yields the desired acridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(trifluoromethyl)phenyl]acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the trifluoromethyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield acridone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are crucial for DNA unwinding and replication.

Comparison with Similar Compounds

N-[3-(trifluoromethyl)phenyl]acridin-9-amine can be compared with other acridine derivatives such as:

The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it unique among acridine derivatives.

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